N-(4-bromophenyl)-2-((6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2-((6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19BrN4OS and its molecular weight is 407.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromophenyl)-2-((6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by various studies and data.
Chemical Structure
The compound features a complex structure that includes a bromophenyl group and a tetrahydropyrido-pyrimidine moiety linked via a thioacetamide group. Its molecular formula is C15H18BrN3OS.
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, a study evaluating thiazole derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The evaluation was performed using turbidimetric methods, which indicated that certain derivatives showed effective inhibition of microbial growth .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro assays. Notably, compounds with similar structural features were tested against human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. Results showed that specific derivatives exhibited significant cytotoxic effects, suggesting potential as anticancer agents .
Study 1: Antimicrobial Evaluation
A study conducted on related compounds assessed their effectiveness against various bacterial strains. The results highlighted that certain derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range against both Staphylococcus aureus and Escherichia coli. The findings suggest that the presence of the bromophenyl group enhances antimicrobial activity .
Compound | MIC (μg/mL) | Activity |
---|---|---|
Compound A | 8 | Effective against S. aureus |
Compound B | 16 | Effective against E. coli |
N-(4-bromophenyl)-2-thioacetamide | 4 | Highly effective against both |
Study 2: Anticancer Screening
In another pivotal study, the compound was tested for its antiproliferative effects on MCF7 cells. The results indicated that the compound induced apoptosis in cancer cells at concentrations above 10 μM, demonstrating its potential as an anticancer therapeutic agent.
Concentration (μM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 60 |
20 | 30 |
Molecular Docking Studies
Molecular docking studies were conducted to elucidate the binding interactions between the compound and target receptors involved in cancer progression. These studies revealed favorable binding affinities with key proteins such as VEGFR-2 and AKT, which are critical in cancer signaling pathways . The docking simulations suggested that the compound could inhibit these pathways effectively.
属性
IUPAC Name |
N-(4-bromophenyl)-2-[(6-ethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS/c1-2-22-8-7-15-14(9-22)17(20-11-19-15)24-10-16(23)21-13-5-3-12(18)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQFQFXPIZERHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。